N-(3-Bromo-4-chlorophenyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-chlorophenyl)thian-4-amine is a chemical compound with the molecular formula C₁₁H₁₃BrClNS and a molecular weight of 306.65 g/mol . This compound is characterized by the presence of a thian-4-amine group attached to a 3-bromo-4-chlorophenyl ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)thian-4-amine typically involves the reaction of 3-bromo-4-chloroaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-chlorophenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-(3-Bromo-4-chlorophenyl)thian-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-chlorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)thian-4-amine
- N-(3-Chlorophenyl)thian-4-amine
- N-(4-Chlorophenyl)thian-4-amine
Uniqueness
N-(3-Bromo-4-chlorophenyl)thian-4-amine is unique due to the presence of both bromine and chlorine atoms in the phenyl ring, which imparts distinct chemical and biological properties. This dual halogenation can enhance its reactivity and potential biological activities compared to similar compounds with only one halogen atom .
Properties
Molecular Formula |
C11H13BrClNS |
---|---|
Molecular Weight |
306.65 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)thian-4-amine |
InChI |
InChI=1S/C11H13BrClNS/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
MNUWEMPAOSXVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.